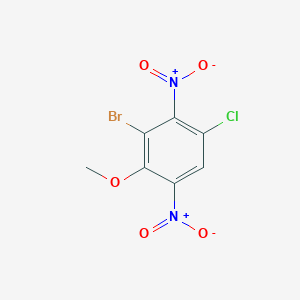
3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene” is a complex organic compound. It has a molecular weight of 311.48 . The IUPAC name for this compound is 2-bromo-4-chloro-3,6-dinitrophenyl methyl ether .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process for this specific compound isn’t readily available in the search results.Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H4BrClN2O5/c1-16-7-4 (10 (12)13)2-3 (9)6 (5 (7)8)11 (14)15/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 311.48 . It is a powder at room temperature . The compound’s solubility, boiling point, and other properties are not specified in the search results.Aplicaciones Científicas De Investigación
Environmental Presence and Origins
Halogenated methoxybenzenes, including compounds structurally related to 3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene, are significant for their presence in the marine troposphere. Research indicates that such compounds have both biogenic and anthropogenic origins, with distinct patterns observed across different hemispheres. This distinction is critical for understanding the environmental impact and distribution of these organohalogens, particularly in the context of marine pollution and atmospheric chemistry (Führer & Ballschmiter, 1998).
Chemical Synthesis and Applications
Compounds similar to this compound serve as intermediates in various chemical syntheses, highlighting their importance in the production of pharmaceutical agents, dyes, and organic electroluminescent materials. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene, which shares a close structural resemblance, achieved a high yield and purity, indicating the feasibility of using such compounds in complex chemical manufacturing processes (Xuan et al., 2010).
Organic Chemistry Research
In organic chemistry, the reactivity of halogenated nitrobenzenes, including derivatives similar to this compound, is of particular interest. Studies involving nucleophilic aromatic substitution reactions and the stabilization of low-coordinate phosphorus compounds have contributed to a deeper understanding of reaction mechanisms and the development of new synthetic methods. This research not only expands the scope of organic synthesis but also provides insights into designing more efficient and selective chemical processes (Yoshifuji et al., 1993).
Environmental Chemistry and Halogenation Processes
The study of halogenation and nitration processes in environmental chemistry, particularly concerning compounds like this compound, reveals the complex interactions and transformations these substances undergo in nature. Understanding these processes is crucial for assessing the environmental fate of halogenated organic compounds and mitigating their potential impacts on ecosystems (Grinev et al., 1983).
Mecanismo De Acción
The mechanism of action of this compound in chemical reactions would depend on the specific reaction conditions and reactants. In general, electrophilic aromatic substitution reactions involve the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate . Nucleophilic aromatic substitution reactions involve the attack of a nucleophile on the aromatic ring .
Propiedades
IUPAC Name |
3-bromo-1-chloro-4-methoxy-2,5-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O5/c1-16-7-4(10(12)13)2-3(9)6(5(7)8)11(14)15/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRRHFYLLKMFLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

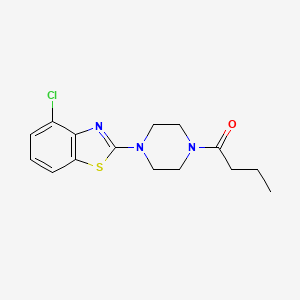
![N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2709087.png)
![3-phenylsulfanyl-N-[3-(3-phenylsulfanylpropanoylamino)phenyl]propanamide](/img/structure/B2709088.png)
![7-cyclohexyl-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2709090.png)
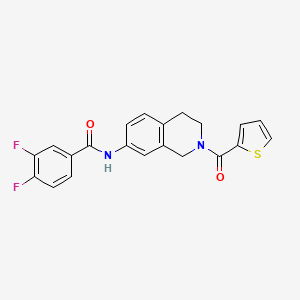
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2709093.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2709094.png)
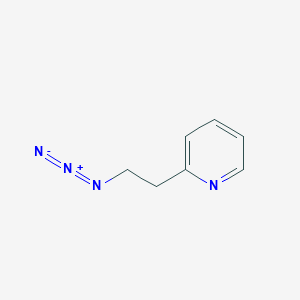
![(Z)-8-(2-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2709096.png)
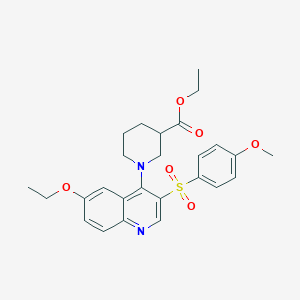
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2709098.png)
![N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2709104.png)
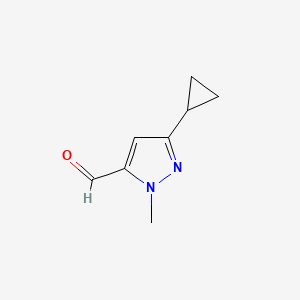
![(1S,2R,5R)-N-Methylbicyclo[3.1.0]hexan-2-amine;hydrochloride](/img/structure/B2709108.png)